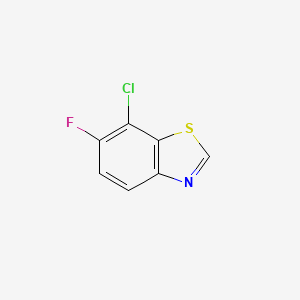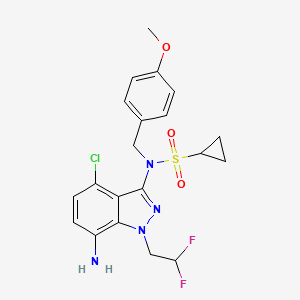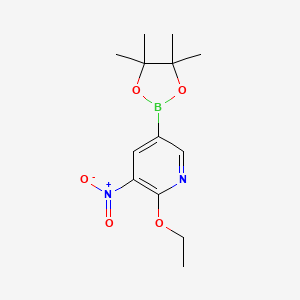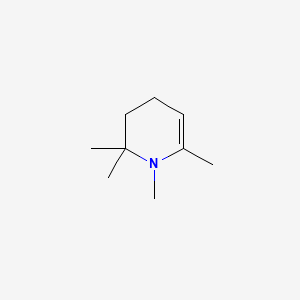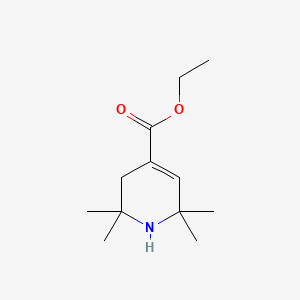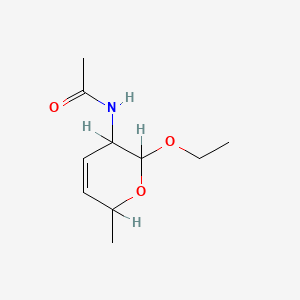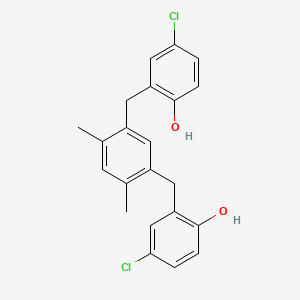
o-CRESOL, alpha,alpha'-(4,6-DIMETHYL-m-PHENYLENE)-BIS(4-CHLORO-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-CRESOL, alpha,alpha’-(4,6-DIMETHYL-m-PHENYLENE)-BIS(4-CHLORO-): is a complex organic compound that belongs to the class of phenolic compounds. Phenolic compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of cresol and chlorinated phenylene groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-CRESOL, alpha,alpha’-(4,6-DIMETHYL-m-PHENYLENE)-BIS(4-CHLORO-) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as o-cresol and 4,6-dimethyl-m-phenylene.
Chlorination: The phenylene group is chlorinated using reagents like chlorine gas or thionyl chloride under controlled conditions.
Coupling Reaction: The chlorinated phenylene is then coupled with o-cresol in the presence of a catalyst, such as a Lewis acid, to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Techniques like distillation, crystallization, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
o-CRESOL, alpha,alpha’-(4,6-DIMETHYL-m-PHENYLENE)-BIS(4-CHLORO-): can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The chlorinated phenylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids, transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted phenols.
Scientific Research Applications
o-CRESOL, alpha,alpha’-(4,6-DIMETHYL-m-PHENYLENE)-BIS(4-CHLORO-): has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which o-CRESOL, alpha,alpha’-(4,6-DIMETHYL-m-PHENYLENE)-BIS(4-CHLORO-) exerts its effects involves interactions with molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
p-Cresol: Another phenolic compound with similar chemical properties.
m-Cresol: Differing in the position of the methyl group on the phenol ring.
Chlorophenols: Compounds with chlorinated phenol groups.
Uniqueness
o-CRESOL, alpha,alpha’-(4,6-DIMETHYL-m-PHENYLENE)-BIS(4-CHLORO-): is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties compared to other phenolic compounds.
Properties
CAS No. |
63989-81-1 |
|---|---|
Molecular Formula |
C22H20Cl2O2 |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
4-chloro-2-[[5-[(5-chloro-2-hydroxyphenyl)methyl]-2,4-dimethylphenyl]methyl]phenol |
InChI |
InChI=1S/C22H20Cl2O2/c1-13-7-14(2)16(10-18-12-20(24)4-6-22(18)26)8-15(13)9-17-11-19(23)3-5-21(17)25/h3-8,11-12,25-26H,9-10H2,1-2H3 |
InChI Key |
YSJLJKTZENIOHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CC2=C(C=CC(=C2)Cl)O)CC3=C(C=CC(=C3)Cl)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


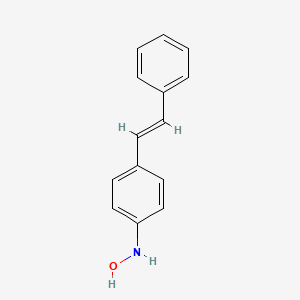
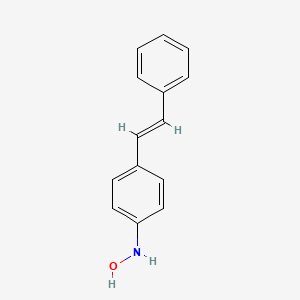
![2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B13944868.png)
